Tris(2,6-dimethylheptan-4-yl) borate
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Overview
Description
Tris(1-isobutyl-3-methylbutyl) borate: is an organoboron compound with the molecular formula C27H57BO3 and a molecular weight of 440.565 g/mol . This compound is known for its unique structure, which includes three borate groups attached to 1-isobutyl-3-methylbutyl chains. It is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(1-isobutyl-3-methylbutyl) borate typically involves the reaction of boric acid or boron trichloride with 1-isobutyl-3-methylbutanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of tris(1-isobutyl-3-methylbutyl) borate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(1-isobutyl-3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The borate groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Tris(1-isobutyl-3-methylbutyl) borate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tris(1-isobutyl-3-methylbutyl) borate involves its interaction with molecular targets through its borate groups. These interactions can lead to the formation of boron-containing complexes, which can exert various effects depending on the specific application. In biological systems, the compound can target specific cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Tris(1-isopropyl-2-methylpropyl) borate
- Tris(3,3,5-trimethylhexyl) borate
- Tris(2-ethylhexyl) borate
- Tris(1-ethynylcyclohexyl) borate
- Tris(2-cyclohexylcyclohexyl) borate
- Tris(decyl) borate
Uniqueness: Tris(1-isobutyl-3-methylbutyl) borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
3088-77-5 |
---|---|
Molecular Formula |
C27H57BO3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tris(2,6-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-19(2)13-25(14-20(3)4)29-28(30-26(15-21(5)6)16-22(7)8)31-27(17-23(9)10)18-24(11)12/h19-27H,13-18H2,1-12H3 |
InChI Key |
CAITWKMIMWHCLL-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(CC(C)C)CC(C)C)(OC(CC(C)C)CC(C)C)OC(CC(C)C)CC(C)C |
Origin of Product |
United States |
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